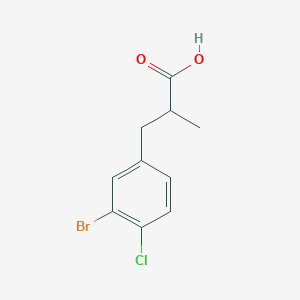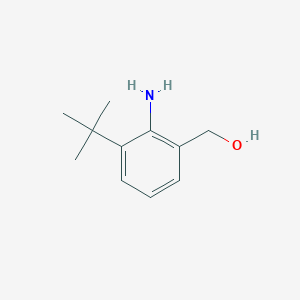![molecular formula C28H36O2S2 B15248390 [2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester CAS No. 833483-78-6](/img/structure/B15248390.png)
[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester is an organic compound that belongs to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them useful in various applications, particularly in organic electronics and materials science. This specific compound features a carboxylic acid group at the 5-position of the bithiophene ring, with dihexyl substituents at the 3’ and 4’ positions, and a phenylmethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives. Common methods include Stille or Suzuki coupling reactions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 5-position through a functionalization reaction, such as a Friedel-Crafts acylation followed by oxidation.
Addition of Dihexyl Groups: The dihexyl groups are added to the 3’ and 4’ positions via alkylation reactions, often using hexyl halides in the presence of a strong base.
Esterification: The final step involves esterification of the carboxylic acid group with phenylmethanol under acidic conditions to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for coupling reactions and automated systems for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester is used as a building block for the synthesis of more complex organic molecules. Its conjugated system makes it valuable in the study of electronic properties and charge transfer mechanisms.
Biology
In biological research, this compound can be used as a probe to study interactions with biological macromolecules, such as proteins and nucleic acids, due to its aromatic and ester functionalities.
Medicine
Industry
In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its excellent electronic properties.
Mécanisme D'action
The mechanism of action of [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester involves its interaction with molecular targets through its conjugated system and functional groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for its binding to specific targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dimethyl-, phenylmethyl ester
- [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dipropyl-, phenylmethyl ester
- [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dibutyl-, phenylmethyl ester
Uniqueness
The uniqueness of [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester lies in its specific substitution pattern, which imparts distinct electronic properties and steric effects. The dihexyl groups provide increased solubility and flexibility, making it more suitable for certain applications in organic electronics compared to its shorter alkyl chain analogs.
Propriétés
Numéro CAS |
833483-78-6 |
|---|---|
Formule moléculaire |
C28H36O2S2 |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
benzyl 3-hexyl-5-(3-hexylthiophen-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C28H36O2S2/c1-3-5-7-12-16-23-18-19-31-26(23)25-20-24(17-13-8-6-4-2)27(32-25)28(29)30-21-22-14-10-9-11-15-22/h9-11,14-15,18-20H,3-8,12-13,16-17,21H2,1-2H3 |
Clé InChI |
QUTPTKXCFIVGGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC=C1)C2=CC(=C(S2)C(=O)OCC3=CC=CC=C3)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


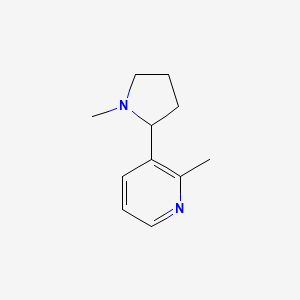


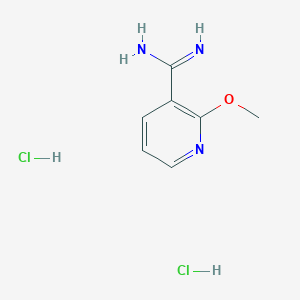
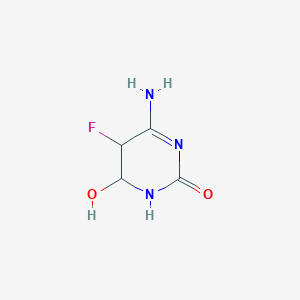
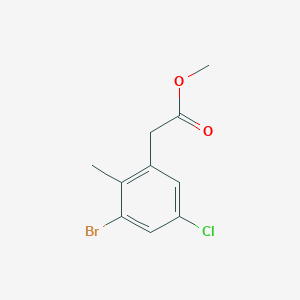
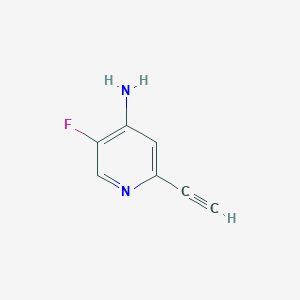
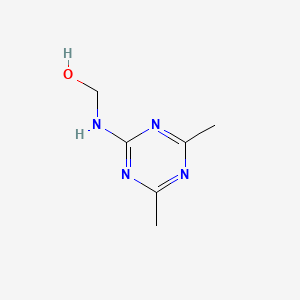

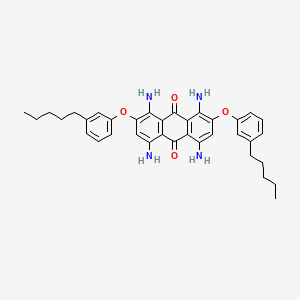
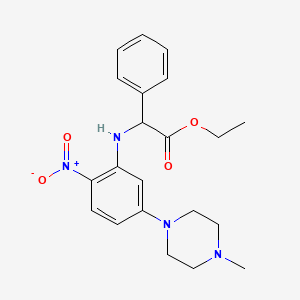
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
